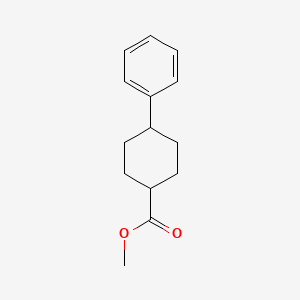
methyl 4-phenylcyclohexanecarboxylate
Overview
Description
Methyl 4-phenylcyclohexanecarboxylate is a cyclohexane-based ester featuring a phenyl group at the 4-position of the cyclohexane ring and a methoxycarbonyl group (-COOCH₃) at the 1-position. The phenyl substituent introduces aromaticity, enhancing molecular rigidity and influencing reactivity compared to aliphatic analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-phenylcyclohexanecarboxylate with analogous cyclohexanecarboxylate esters, focusing on molecular structure, physicochemical properties, reactivity, and applications.
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Substituent (Position 4) | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound* | C₁₄H₁₆O₂ | Phenyl (C₆H₅) | ~218.28 | Aromatic ring, increased steric bulk |
| Methyl 4-methylcyclohexanecarboxylate | C₉H₁₆O₂ | Methyl (CH₃) | 156.23 | Aliphatic substituent, lower rigidity |
| Methyl cyclohexanecarboxylate | C₈H₁₂O₂ | None | 142.20 | Unsubstituted cyclohexane ring |
| Methyl 4-hydroxycyclohexanecarboxylate | C₈H₁₂O₃ | Hydroxyl (-OH) | 156.18 | Polar functional group, hydrogen bonding |
| Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₅H₁₄N₂O₂S | Cyanophenyl | 298.35 | Heterocyclic core, electron-withdrawing groups |
*Calculated based on analogs in .
- Key Insights: The phenyl group in this compound increases molecular weight and steric hindrance compared to methyl or hydroxyl substituents .
Physicochemical Properties
Boiling Points and Solubility
| Compound Name | Boiling Point (°C) | Solubility (25°C) |
|---|---|---|
| This compound* | ~250–270 (estimated) | Low in water; soluble in organic solvents (e.g., ethanol, ether) |
| Methyl 4-methylcyclohexanecarboxylate | 183 | Insoluble in water; miscible with alcohols, ethers |
| Methyl cyclohexanecarboxylate | 183 | Insoluble in water; soluble in ethanol, acetone |
| Methyl 4-hydroxycyclohexanecarboxylate | ~200–220 | Moderate water solubility due to -OH group |
*Estimated based on analogs in .
- Key Insights: The phenyl group reduces water solubility compared to hydroxyl-substituted analogs but enhances compatibility with non-polar solvents . Higher boiling points in phenyl derivatives correlate with increased molecular weight and intermolecular forces .
Hydrolysis and Ester Reactivity
- This compound : The electron-withdrawing phenyl group accelerates ester hydrolysis under acidic or basic conditions compared to methyl-substituted analogs .
- Methyl 4-hydroxycyclohexanecarboxylate : The hydroxyl group enables derivatization (e.g., etherification, acetylation), making it a precursor for drug intermediates .
- Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The thioxo and cyano groups facilitate nucleophilic substitutions, relevant in heterocyclic chemistry .
Properties
IUPAC Name |
methyl 4-phenylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUMPUMIRTOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















